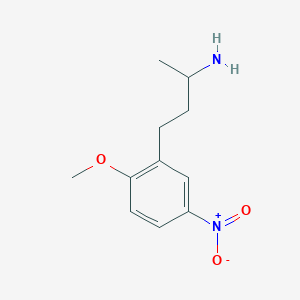

4-(2-Methoxy-5-nitrophenyl)butan-2-amine

Description

4-(2-Methoxy-5-nitrophenyl)butan-2-amine is a secondary amine featuring a methoxy group at the ortho-position and a nitro group at the para-position on the aromatic ring. This combination of electron-donating (methoxy) and electron-withdrawing (nitro) substituents creates unique electronic effects, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-(2-methoxy-5-nitrophenyl)butan-2-amine |

InChI |

InChI=1S/C11H16N2O3/c1-8(12)3-4-9-7-10(13(14)15)5-6-11(9)16-2/h5-8H,3-4,12H2,1-2H3 |

InChI Key |

QRXZFKJUHYFRAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-amine typically involves the nitration of 2-methoxyphenylbutan-2-amine followed by reduction and subsequent functional group modifications . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps like recrystallization and purification to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-nitrophenyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydroxylamine and hydrazine.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and catalysts can be employed.

Major Products Formed

Oxidation: Formation of oximes and hydrazones.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-Methoxy-5-nitrophenyl)butan-2-amine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected through fluorescence signals. This property makes it useful in analytical and diagnostic applications.

Comparison with Similar Compounds

Key Differences :

- Electron Effects : The nitro group in 4-(2-Methoxy-5-nitrophenyl)butan-2-amine is stronger electron-withdrawing than halogens, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions.

- Biological Interactions : Bromine and chlorine enhance binding via halogen bonding, while the nitro group may facilitate redox interactions or hydrogen bonding with biological targets .

2.2. Methoxy-Substituted Analogs

Variations in methoxy group positioning highlight regiochemical influences:

| Compound | Substituents | Key Characteristics | Reference |

|---|---|---|---|

| 4-(4-Methoxyphenyl)butan-2-amine | OMe (para) | Para-methoxy enhances electron donation; used as a serotonin receptor modulator | |

| 4-(2-Methoxy-5-methylphenyl)butan-1-amine | OMe (ortho), Me (para) | Methyl improves lipophilicity; explored in antidepressant research |

Key Differences :

- Bioactivity : Para-methoxy compounds like 4-(4-Methoxyphenyl)butan-2-amine exhibit stronger CNS activity due to optimized receptor fit, whereas the nitro group in the target compound may redirect activity toward enzyme inhibition .

2.3. Nitro-Substituted Analogs

Nitro groups are critical for redox activity and binding specificity:

| Compound | Substituents | Key Characteristics | Reference |

|---|---|---|---|

| N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine | OMe (para), NO₂ (meta) | Dual methoxy/nitro groups enable dual-mode interactions (H-bonding and charge transfer) | |

| 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine | Cl, NO₂ (para) | Nitro group enhances enzyme inhibition efficacy in kinase targets |

Key Differences :

- Positional Effects : The meta-nitro in N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine vs. para-nitro in the target compound alters resonance stabilization, impacting metabolic stability.

Unique Attributes of this compound

- Synergistic Substituent Effects : The ortho-methoxy and para-nitro groups create a polarized aromatic system, enhancing solubility in polar solvents while maintaining membrane permeability.

- Biological Potential: Preliminary data from analogs suggest dual activity—methoxy groups may target monoamine transporters, while nitro groups could inhibit nitroreductase enzymes .

- Synthetic Versatility : The nitro group allows for further functionalization (e.g., reduction to amine), enabling derivatization for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.